Product packaging for 3-Benzoylquinolin-4(1H)-one(Cat. No.:CAS No. 678988-17-5)

3-Benzoylquinolin-4(1H)-one

Cat. No.: B11861945
CAS No.: 678988-17-5
M. Wt: 249.26 g/mol
InChI Key: WNJRGBVVERKHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzoylquinolin-4(1H)-one is a synthetically versatile 3-aroyl-substituted quinolin-4-one that serves as a privileged scaffold in medicinal chemistry and materials science. This compound is of significant interest to researchers for its role as a key synthetic intermediate and its diverse potential biological activities. Quinolin-4-one derivatives are recognized for a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects . In research settings, this core structure is investigated for developing new therapeutic agents. Its structural motif is particularly valuable for creating analogs that can be screened for antibacterial and antimalarial activities . Furthermore, this compound and its close derivatives exhibit fascinating photochromic properties, undergoing photoenolization upon light exposure to form colored, fluorescent photoenols . This characteristic makes it a promising candidate for applications in smart materials and molecular switches, with potential uses in non-destructive readout for information storage . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO2 B11861945 3-Benzoylquinolin-4(1H)-one CAS No. 678988-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

678988-17-5

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

3-benzoyl-1H-quinolin-4-one

InChI

InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(14)16(13)19/h1-10H,(H,17,19)

InChI Key

WNJRGBVVERKHJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzoylquinolin 4 1h One and Analogues

Established Synthetic Strategies for Quinolinones

The synthesis of the quinolinone core has been a subject of extensive research for over a century. Several classical methods have been developed and are still in use, alongside more contemporary approaches that offer improved efficiency and structural diversity.

Classical Approaches

The traditional methods for quinoline (B57606) synthesis, while foundational, often require harsh reaction conditions and may not be directly applicable for the synthesis of 3-benzoylquinolin-4(1H)-one without significant modifications. These methods primarily focus on the construction of the quinoline ring system, with substitution patterns being dependent on the choice of starting materials.

Conrad-Limpach Synthesis: In this method, an aniline (B41778) is reacted with a β-ketoester. rsc.orgacs.org The reaction can yield either a 4-quinolone or a 2-quinolone depending on the reaction temperature. For the synthesis of this compound, a benzoyl-substituted β-ketoester would be required as a starting material. The thermal cyclization of the intermediate enamine, typically carried out at high temperatures (around 250 °C), would then yield the desired product. rsc.org

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.commdpi.comresearchgate.net To synthesize this compound via this method, 2-aminobenzaldehyde (B1207257) could be reacted with benzoylacetone. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration. pharmaguideline.com Various catalysts, including acids and bases, can be employed to facilitate this reaction. pharmaguideline.comresearchgate.net

Doebner–von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.govresearchgate.net The reaction is typically catalyzed by strong acids. The mechanism is complex and is thought to involve a Michael addition followed by cyclization and oxidation. nih.gov Synthesizing this compound using this method would necessitate a specifically substituted α,β-unsaturated carbonyl compound.

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govresearchgate.net This method generally produces quinolines that are unsubstituted at the C3 position. Therefore, direct synthesis of this compound via the Skraup reaction is not feasible without substantial modification of the starting materials or subsequent functionalization of the quinoline ring.

Knorr Quinoline Synthesis: This synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. nih.gov By using a benzoylacetanilide as the starting material, a 2-hydroxy-4-phenylquinoline can be formed. However, to obtain the desired this compound structure, a different substitution pattern on the starting β-ketoanilide would be necessary, and the reaction conditions would need to favor the formation of the 4-quinolone isomer. Research has shown that the reaction conditions, such as the amount of acid used, can influence the formation of 2-hydroxy versus 4-hydroxyquinoline (B1666331) products. nih.gov

A summary of these classical approaches is presented in the table below.

Reaction Name Starting Materials Key Features Applicability for this compound
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate Forms 4-hydroxyquinoline-3-carboxylate Indirect; requires post-synthesis modification of the C3-ester.
Conrad-Limpach Aniline, β-ketoester Temperature-dependent formation of 4- or 2-quinolones. Direct, if a benzoyl-substituted β-ketoester is used.
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl Condensation and cyclodehydration. Direct, using 2-aminobenzaldehyde and benzoylacetone.
Doebner–von Miller Aniline, α,β-Unsaturated carbonyl Acid-catalyzed cyclization and oxidation. Possible with a suitably substituted α,β-unsaturated carbonyl.
Skraup Aniline, Glycerol, Oxidizing agent Harsh conditions, typically yields unsubstituted quinolines. Not directly applicable for C3-benzoyl substitution.
Knorr β-Ketoanilide Forms 2-hydroxyquinolines. Indirect; requires specific starting materials and conditions to favor the 4-quinolone.

Multicomponent Reactions (MCRs) for Quinoline Framework Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org These reactions are highly efficient and atom-economical.

A highly efficient, one-pot, three-component reaction has been developed for the synthesis of this compound and its analogues. This method involves the reaction of an aniline, an aromatic aldehyde, and benzoylacetonitrile (B15868) in the presence of a catalyst. This approach offers a direct and versatile route to a variety of substituted 3-benzoylquinolin-4(1H)-ones with good to excellent yields.

The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and benzoylacetonitrile, followed by a Michael addition of the aniline to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization then afford the final this compound product.

A study on this three-component reaction demonstrated its broad applicability with various substituted anilines and aromatic aldehydes, leading to a library of this compound derivatives. The yields reported were generally high, highlighting the efficiency of this methodology.

The following table summarizes the synthesis of various this compound analogues using this three-component approach.

Entry Aniline Derivative Aldehyde Derivative Product Yield (%)
1 Aniline Benzaldehyde This compound 85
2 4-Chloroaniline Benzaldehyde 6-Chloro-3-benzoylquinolin-4(1H)-one 82
3 4-Methoxyaniline Benzaldehyde 6-Methoxy-3-benzoylquinolin-4(1H)-one 88
4 Aniline 4-Chlorobenzaldehyde 3-(4-Chlorobenzoyl)quinolin-4(1H)-one 78
5 Aniline 4-Methoxybenzaldehyde 3-(4-Methoxybenzoyl)quinolin-4(1H)-one 80

Cascade reactions that combine Knoevenagel condensation, Michael addition, and cyclization steps in a single pot provide an efficient pathway to highly substituted quinolinones. For the synthesis of this compound, this could involve the reaction of a 2-aminobenzaldehyde with a β-ketosulfone or a similar active methylene (B1212753) compound in the presence of a base. The initial Knoevenagel condensation would form an α,β-unsaturated intermediate, which then undergoes an intramolecular Michael addition of the amino group, followed by cyclization and tautomerization to yield the quinolinone ring.

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.org While the direct synthesis of this compound via a standard Ugi reaction is not straightforward, modifications and post-Ugi transformations can be employed to construct the quinoline scaffold. For instance, an Ugi product could be designed to contain the necessary functionalities for a subsequent intramolecular cyclization to form the quinolinone ring. This approach offers the potential for high diversity in the final products due to the large number of commercially available starting materials for the Ugi reaction. organic-chemistry.org

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single reaction vessel without the isolation of intermediates. acs.org These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials.

For the synthesis of this compound, a cascade reaction could be initiated by a Knoevenagel condensation between a 2-azidobenzaldehyde (B97285) and benzoylacetonitrile. The resulting intermediate can then undergo an intramolecular aza-Wittig reaction, where the azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane, which then cyclizes onto the nitrile group to form the quinoline ring. Subsequent hydrolysis would yield the 4-quinolone. This approach allows for the construction of the substituted quinoline core in a highly convergent manner.

Oxidative Annulation Strategies

Oxidative annulation represents a modern and efficient strategy for quinoline synthesis, often involving C–H bond activation. mdpi.com These methods utilize an oxidant to facilitate the cyclization and aromatization steps, providing a direct route to the quinoline core. Key aspects of this strategy include direct C–H bond activation and functionalization, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com An iodine-promoted oxidative cross-coupling reaction has been developed for the synthesis of related (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one derivatives, showcasing the potential of oxidative methods in constructing complex heterocyclic systems under mild conditions. rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of quinolines, offering high efficiency, selectivity, and functional group tolerance. Palladium, copper, and cobalt are among the most frequently employed metals in these transformations.

Palladium catalysts are highly versatile for the synthesis of quinoline and quinolone derivatives. Various palladium-catalyzed methods have been developed, including carbonylative annulation of 2-iodoanilines with alkynes and intramolecular amidation of 3,3-diarylacrylamides. nih.gov Tandem processes involving a palladium(II)-catalyzed oxidative Heck reaction followed by intramolecular C–H amidation provide a facile route to substituted 4-arylquinolin-2(1H)-one derivatives. nih.gov More recently, palladium-driven cascade reactions of 1,3-butadiynamides with primary alcohols have been disclosed for the synthesis of 2-alkoxyquinolines, demonstrating the de novo assembly of the quinoline core under mild conditions. nih.gov

Reaction TypeSubstratesCatalyst SystemProduct Type
Carbonylative Annulation2-Iodoanilines, AlkynesPd(OAc)₂Quinolin-2(1H)-ones nih.gov
Intramolecular AmidationN-substituted-3,3-diarylacrylamidesPdCl₂ / Cu(OAc)₂4-Arylquinolin-2(1H)-ones nih.gov
Cascade ReactionN-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Primary alcoholsPalladium catalyst4-Alkenyl 2-alkoxyquinolines nih.gov

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinolines. A copper(I)-catalyzed [4+1+1] annulation strategy employing ammonium (B1175870) salts and anthranils provides access to 2,3-diaroylquinolines. mdpi.comnih.gov This reaction uses copper(I) chloride as the sole catalyst with molecular oxygen as the terminal oxidant, featuring readily available starting materials and high product yields. mdpi.comnih.gov Another copper-catalyzed approach involves the reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Reaction TypeSubstratesCatalyst SystemProduct Type
[4+1+1] AnnulationAmmonium salts, AnthranilsCuCl / O₂2,3-Diaroylquinolines mdpi.comnih.gov
AnnulationSaturated ketones, AnthranilsCopper acetate3-Substituted quinolines mdpi.com

Cobalt catalysis has also been successfully applied to the synthesis of quinoline skeletons. A cobalt(III)-catalyzed cyclization of acetophenones and anilines demonstrates broad functional group tolerance and affords high yields of various quinoline derivatives. mdpi.com The key to this method is the use of a Cp*Co(III) catalyst to control the organometallic intermediates through C–H bond activation. mdpi.com While less common than palladium or copper, cobalt-catalyzed reactions represent a promising avenue for quinoline synthesis.

ReactantsCatalyst SystemKey Features
Acetophenone, AnilineCp*Co(III)C–H bond activation, Broad functional group tolerance mdpi.com
Silver-Promoted Oxidative Cascade Reactions

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of complex heterocyclic systems through cascade processes. These reactions often proceed via radical intermediates, enabling the formation of multiple bonds in a single operation. While direct silver-promoted synthesis of this compound is a specialized area of research, related studies on similar scaffolds highlight the potential of this approach.

For instance, a novel and convenient silver-catalyzed radical cascade cyclization has been developed for the synthesis of a variety of 1,5- and 1,3-dicarbonyl heterocycles, including those with a 2,3-dihydroquinolin-4(1H)-one moiety. nih.gov This method involves the reaction of various 2-functionalized benzaldehydes with 1,3-dicarbonyl compounds in the presence of a silver nitrate (B79036) (AgNO₃) and potassium persulfate (K₂S₂O₈) system under mild conditions. nih.gov This atom- and step-economical strategy demonstrates the utility of silver catalysis in constructing the core quinolinone structure, which could potentially be adapted for the introduction of a 3-benzoyl group.

Another relevant silver-catalyzed cascade cyclization involves the reaction of cinnamamides with diphenylphosphine (B32561) oxide. nih.gov This process, which facilitates the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones, proceeds through the activation of a P-H bond and functionalization of a C(sp²)-H bond. nih.gov Although this method yields a dihydroquinolin-2-one, the principles of silver-catalyzed cascade cyclizations could inform the design of synthetic routes to 3-benzoylquinolin-4(1H)-ones.

Transition Metal-Free Protocols

In a move towards more sustainable and cost-effective synthetic routes, significant research has been dedicated to the development of transition-metal-free protocols for the synthesis of quinoline derivatives. These methods often rely on the inherent reactivity of the starting materials and the use of readily available, non-toxic reagents and catalysts.

One such protocol describes the synthesis of 3-acylquinolines through a formal [4+2] annulation of anthranils and enaminones. mdpi.comresearchgate.net This approach, which proceeds via an aza-Michael addition and subsequent intramolecular annulation, is promoted by methanesulfonic acid (MSA) and sodium iodide (NaI). mdpi.comresearchgate.net The reaction features operational simplicity, high yields, and a broad substrate scope, making it an attractive method for preparing 3-acylquinoline derivatives without the need for transition metal catalysts. mdpi.com

Another transition-metal-free approach involves the C-3 arylation of quinolin-4-ones using arylhydrazines as the aryl radical source and air as the oxidant. acs.org This reaction proceeds smoothly at room temperature in the presence of a base and does not require pre-functionalization or N-protection of the quinolin-4-one starting material. acs.org This methodology has been successfully applied to the synthesis of a quinoline–quinolone hybrid and a 6-aryl-benzofuro[3,2-c]quinoline scaffold, demonstrating its potential for creating diverse molecular architectures. acs.org

Furthermore, a phosphino-catalysis approach has been reported for the synthesis of 3-aroyl-4-quinolones from S-phenyl-2-(N-tosylamido)benzothioates and activated alkynes under microwave irradiation. rsc.org This method provides moderate to very good yields for a range of substrates with both electron-rich and electron-withdrawing substituents. rsc.org

Directed Synthesis of this compound

The directed synthesis of this compound involves specific reaction conditions and reagents tailored to achieve the desired substitution pattern with high selectivity and yield.

Specific Reaction Conditions and Reagents

The precise control of reaction parameters, including the choice of reagents, bases, and catalytic systems, is crucial for the successful synthesis of the target molecule.

While specific examples detailing the use of bromotrichloromethane (B165885) (BrCCl₃) in the direct synthesis of this compound are not prevalent in the reviewed literature, the principle of using carbon-halogen bond cleavage is a common strategy in organic synthesis to generate reactive intermediates. In the context of quinolinone synthesis, such reagents could potentially be used to introduce a benzoyl group or a precursor to it at the C-3 position through a radical mechanism.

Potassium carbonate (K₂CO₃) is a widely used inorganic base in organic synthesis due to its mild basicity, low cost, and environmental friendliness. alfa-chemistry.comresearchgate.net In the context of quinolinone synthesis, K₂CO₃ can act as a base or a basic catalyst in various reaction types, including alkylation, arylation, and cyclization reactions. alfa-chemistry.com For instance, it has been employed in the synthesis of N-substituted-4-quinolone derivatives via the cleavage of aromatic C-O bonds followed by condensation and intramolecular aromatic nucleophilic substitution. rsc.org K₂CO₃ is also utilized as a base to facilitate the formation of carbanions from CH-acids, which can then participate in reactions to build the quinolinone scaffold. researchgate.net Its role as an acid scavenger is also critical in many metal-catalyzed reactions where acidic byproducts are formed. alfa-chemistry.com In a microwave-assisted, one-pot synthesis of furo[2,3-b]quinolines, anhydrous potassium carbonate was used effectively, leading to high yields and a simple workup procedure. cdnsciencepub.com

Reagent/CatalystRoleReaction TypeRef.
Potassium Carbonate (K₂CO₃) Base/Basic CatalystAlkylation, Arylation, Cyclization alfa-chemistry.com
Acid ScavengerMetal-catalyzed reactions alfa-chemistry.com
BaseSynthesis of N-substituted-4-quinolones rsc.org
BaseGeneration of carbanions researchgate.net
BaseMicrowave-assisted synthesis of furo[2,3-b]quinolines cdnsciencepub.com

Modern synthetic chemistry heavily relies on the development of efficient catalytic systems to promote reactions with high selectivity and turnover numbers.

Thiamine (B1217682) Hydrochloride (Vitamin B₁) has been identified as an effective, biodegradable, and inexpensive organocatalyst for the synthesis of various heterocyclic compounds. In a notable example, thiamine hydrochloride in aqueous media was used to catalyze an efficient one-pot, three-component reaction to synthesize 4-amino-2-benzoylquinoline-3-carboxamides. rsc.orgnih.govrsc.orgresearchgate.net This process involves a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.orgnih.govrsc.orgresearchgate.net The use of water as a solvent and the reusability of the catalyst make this a green and sustainable synthetic method. rsc.orgnih.gov

Palladium(II) Acetate (Pd(OAc)₂) is a versatile catalyst in organic synthesis, particularly for cross-coupling reactions. While the direct synthesis of this compound using this catalyst requires specific investigation, its application in the synthesis of the isomeric 8-benzoylquinoline provides valuable insight. An efficient method for the synthesis of 8-benzoylquinolines has been developed through a sequential arylation/oxidation of 8-methylquinolines with aryl iodides in the presence of Pd(OAc)₂. acs.org This transformation demonstrates good tolerance for a wide range of functional groups on the aryl iodides, affording the products in good to excellent yields. acs.org Palladium catalysis, in general, has been extensively used for the synthesis of quinolin-2(1H)-ones through various strategies such as Heck reactions followed by intramolecular C-N bond formation. nih.gov

CatalystSubstrate(s)ProductKey FeaturesRef.
Thiamine Hydrochloride 2-cyano-N-methylacetamide, arylglyoxals, arylamines4-amino-2-benzoylquinoline-3-carboxamideOne-pot, three-component, aqueous media, reusable catalyst rsc.orgnih.govrsc.orgresearchgate.net
Pd(OAc)₂ 8-methylquinolines, aryl iodides8-benzoylquinolinesSequential arylation/oxidation, good functional group tolerance acs.org

Substrate Scope and Functional Group Tolerance

A notable and efficient method for the synthesis of 3-acylquinolines, including 3-benzoyl analogues, involves the transition metal-free formal [4+2] annulation of anthranils and enaminones. mdpi.com This approach has been demonstrated to possess a broad substrate scope and high functional group tolerance. The reaction accommodates a variety of substituents on both the enaminone and anthranil (B1196931) starting materials, leading to a diverse range of 3-acylquinoline products in good to excellent yields. mdpi.com

The versatility of this method is highlighted by the successful employment of enaminones bearing both electron-donating and electron-withdrawing groups on the phenyl ring. For instance, substituents such as methyl (-Me), methoxy (B1213986) (-OMe), phenoxy (-OPh), dimethylamino (-NMe2), and methylthio (-SMe) are well-tolerated, providing the corresponding 3-acylquinolines in yields ranging from 60% to 84%. mdpi.com Similarly, electron-withdrawing groups like fluorine (-F), chlorine (-Cl), bromine (-Br), and trifluoromethyl (-CF3) on the enaminone are also compatible with the reaction conditions. mdpi.com

The scope of the anthranil component is also extensive. Anthranils with electron-donating groups like methyl and methoxy, as well as those with electron-withdrawing functionalities such as trifluoromethyl and methoxycarbonyl, have been successfully utilized in this annulation reaction, yielding the desired products in high yields. mdpi.com

Below is an interactive data table summarizing the substrate scope for the synthesis of 3-acylquinolines from anthranils and enaminones.

Enaminone Substituent (R1)Anthranil Substituent (R2)ProductYield (%)Reference
HH3-Benzoylquinoline85 mdpi.com
4-MeH3-(4-Methylbenzoyl)quinoline82 mdpi.com
4-OMeH3-(4-Methoxybenzoyl)quinoline84 mdpi.com
4-FH3-(4-Fluorobenzoyl)quinoline78 mdpi.com
4-ClH3-(4-Chlorobenzoyl)quinoline80 mdpi.com
4-BrH3-(4-Bromobenzoyl)quinoline75 mdpi.com
4-CF3H3-(4-(Trifluoromethyl)benzoyl)quinoline72 mdpi.com
H5-Me6-Methyl-3-benzoylquinoline83 mdpi.com
H5-OMe6-Methoxy-3-benzoylquinoline81 mdpi.com
H5-CF36-(Trifluoromethyl)-3-benzoylquinoline80 mdpi.com
H5-CO2MeMethyl 3-benzoylquinoline-6-carboxylate75 mdpi.com

Strategies for Introducing the Benzoyl Moiety at C-3 or C-8 Position

As introduced in the previous section, a highly effective and versatile strategy for the introduction of a benzoyl moiety at the C-3 position of the quinoline core is the formal [4+2] annulation of anthranils with enaminones. mdpi.com This transition metal-free method proceeds via an aza-Michael addition followed by an intramolecular annulation. The reaction is typically promoted by methanesulfonic acid (MSA) and sodium iodide (NaI), which play crucial roles in the reaction mechanism. mdpi.com This one-pot procedure is characterized by its operational simplicity, high yields, and broad applicability, making it a powerful tool for the synthesis of a wide array of 3-acylquinolines. mdpi.commdpi.com The reaction accommodates various substituted anthranils and enaminones, allowing for the synthesis of 3-benzoylquinolines with diverse substitution patterns on both the quinoline and benzoyl rings. mdpi.com A ruthenium-catalyzed version of this reaction has also been reported, offering an alternative approach to 3-arylformyl substituted quinoline derivatives. rsc.org

While the annulation of anthranils and enaminones is a primary method for C-3 benzoylation, other strategies have been developed for introducing benzoyl groups at different positions of the quinoline scaffold. For instance, a sequential arylation/oxidation of 8-methylquinolines has been reported as an efficient route to 8-benzoylquinolines. This palladium(II)-catalyzed process involves the reaction of 8-methylquinolines with aryl iodides. This transformation demonstrates good tolerance for a wide range of functional groups on the aryl iodide, affording good to excellent yields of the corresponding 8-benzoylquinolines. This method highlights a different strategic approach to the synthesis of benzoylquinolines, focusing on the functionalization of a pre-existing quinoline core rather than its construction.

Functionalization Strategies on the Quinolone Scaffold

Further diversification of the this compound scaffold can be achieved through regioselective functionalization at the C-3 position.

Nitration: The introduction of a nitro group at the C-3 position of the quinoline ring is a valuable transformation for the synthesis of novel derivatives. A metal-free and environmentally friendly method for the regioselective C-3 nitration of quinoline N-oxides has been developed using tert-butyl nitrite (B80452) as both the nitro source and the oxidant. While this reaction proceeds through a radical mechanism, it exhibits high regioselective for the C-3 position. This methodology is scalable and offers a direct route to 3-nitroquinoline (B96883) N-oxides, which can be precursors to other C-3 functionalized quinolines.

Perfluoroalkylation: The incorporation of perfluoroalkyl groups into organic molecules is of significant interest in medicinal chemistry. A simple and metal-free method for the perfluoroalkylation of 4-quinolones at the C-3 position has been developed. This reaction utilizes sodium perfluoroalkyl sulfinates and ammonium peroxodisulfate in DMSO under mild conditions. This approach provides direct access to C-3 perfluoroalkylated 4-quinolones with a broad functional group tolerance and in satisfactory yields. The reaction is believed to proceed through a radical mechanistic pathway.

Skeletal Editing Approaches

Skeletal editing methodologies provide an innovative avenue to this compound and its analogues, primarily through the ring expansion of readily available five-membered heterocyclic precursors such as indoles, oxindoles, and isatins. These strategies are characterized by their atom economy and the ability to generate significant molecular complexity in a single step.

Ring Expansion of Indole (B1671886) Derivatives

One prominent skeletal editing strategy involves the expansion of the indole ring to form the quinoline core. This transformation can be achieved through a formal insertion of a carbon atom into the C2-C3 bond of the indole. A notable example is the rhodium(II)-catalyzed reaction of indoles with diazo compounds. While the direct synthesis of this compound via this method has not been extensively reported, the synthesis of analogous 3-carboxy- and 3-acyl-quinolinones serves as a strong proof of concept.

The proposed mechanism for this transformation commences with the reaction of a rhodium(II) catalyst with a diazo compound to generate a rhodium carbene intermediate. This electrophilic species then undergoes cyclopropanation across the electron-rich C2-C3 double bond of the indole ring to form a transient cyclopropane-fused indoline (B122111) intermediate. Subsequent ring-opening of this strained tricyclic system, driven by the formation of the stable aromatic quinoline core, leads to the desired six-membered ring with a functional group at the 3-position.

To achieve the synthesis of this compound, this methodology could be adapted by employing a benzoyldiazo compound as the carbene precursor. The reaction conditions, particularly the choice of rhodium catalyst and solvent, would be critical in controlling the efficiency and selectivity of the transformation.

A study by Hu and coworkers demonstrated a rhodium-catalyzed [4+1] annulation of 3-diazoindolin-2-imines with isocyanides, which proceeds through a skeletal rearrangement to afford quinoline-2,4-diamines. While the substitution pattern differs from the target molecule, this work further underscores the utility of indole-based precursors in skeletal editing approaches to quinolines.

Regiodivergent Ring Expansion of Oxindoles

A particularly powerful skeletal editing approach for the synthesis of C3-substituted quinolinones is the regiodivergent ring expansion of 3-substituted oxindoles. This strategy, developed by Morandi and coworkers, allows for the selective formation of either 3- or 4-substituted quinolinones from a common oxindole (B195798) precursor by tuning the reaction conditions. nih.govacs.org This dual reactivity provides remarkable flexibility in the synthesis of quinolinone isomers.

For the synthesis of 3-substituted quinolinones, including analogues of this compound, the reaction proceeds through a proposed Friedel-Crafts-type mechanism. The starting material, a 3-substituted-3-(halomethyl)oxindole, is treated with a Lewis acid to facilitate the departure of the halide and generate a stabilized cation. Subsequent 1,2-aryl migration from the C3 position to the exocyclic methylene carbon initiates the ring expansion, which is followed by tautomerization to yield the final 3-substituted-4-quinolinone product.

The substrate scope of this transformation is broad, tolerating a variety of substituents on both the oxindole core and the migrating aryl group. This suggests that a 3-benzoyl-3-(halomethyl)oxindole could be a viable precursor for the synthesis of this compound under these conditions. The key would be the synthesis of the requisite starting material, which could potentially be accessed from commercially available 3-hydroxy-3-phenyloxindole.

Below is a representative table of the scope of this regiodivergent ring expansion, highlighting its potential for generating diverse 3-substituted quinolinones.

EntryOxindole PrecursorProductYield (%)
13-Iodomethyl-3-phenyloxindole3-Phenylquinolin-4(1H)-one85
23-(4-Chlorophenyl)-3-(iodomethyl)oxindole3-(4-Chlorophenyl)quinolin-4(1H)-one78
33-Iodomethyl-3-(naphthalen-2-yl)oxindole3-(Naphthalen-2-yl)quinolin-4(1H)-one81
45-Bromo-3-iodomethyl-3-phenyloxindole6-Bromo-3-phenylquinolin-4(1H)-one75

This table is illustrative of the general reaction scope and is based on reported yields for analogous transformations.

Skeletal Editing of Isatins

Isatins (1H-indole-2,3-diones) are versatile and readily available precursors for heterocyclic synthesis, and their skeletal editing has been explored for the construction of quinolinone frameworks. researchgate.net These transformations typically involve a ring-opening and recyclization cascade, effectively inserting atoms into the isatin (B1672199) core.

One plausible approach to this compound from an isatin precursor would involve a reaction with a benzoyl-stabilized ylide or a related one-carbon nucleophile. The initial nucleophilic attack at the C3-ketone of the isatin would lead to a ring-opened intermediate. Subsequent intramolecular condensation and rearrangement could then construct the quinolinone ring, incorporating the benzoyl group at the desired position.

While specific examples of this transformation leading directly to this compound are not prevalent in the literature, the general principle of using isatins as precursors for quinolinone synthesis is well-established. For instance, the reaction of isatins with malononitrile (B47326) in the presence of a base can lead to the formation of 2-amino-4-hydroxyquinoline-3-carbonitriles, demonstrating the feasibility of constructing the quinolinone core with C3-functionalization from isatin. The adaptation of such strategies to incorporate a benzoyl moiety represents a promising area for future research in the field of skeletal editing.

Reaction Mechanisms and Mechanistic Pathways of 3 Benzoylquinolin 4 1h One Formation

Elucidation of Reaction Mechanisms in Quinolone Synthesis

The formation of the quinolin-4-one ring system is a cornerstone of heterocyclic chemistry. The specific introduction of a benzoyl group at the C3-position requires synthetic strategies that proceed through well-defined mechanistic routes. These routes often involve the sequential formation of carbon-carbon and carbon-nitrogen bonds to construct the bicyclic core.

While ionic pathways are more common in quinolone synthesis, free radical mechanisms offer an alternative route. These pathways typically involve the generation of a radical species that initiates a cyclization cascade. For instance, a novel cascade radical reaction can be employed for the synthesis of complex quinoline (B57606) derivatives. One such process involves the primary formation of an α-(2-alkynylarylsulfanyl)imidoyl radical, which can undergo a 5-exo-dig cyclization. The resulting vinyl radical can then participate in a six-membered cyclization to form the quinoline ring system. This type of radical cascade provides a one-pot protocol for producing complex, substituted quinolines. researchgate.net

Ionic mechanisms are fundamental to many synthetic routes for 3-Benzoylquinolin-4(1H)-one. These reactions rely on the interplay of nucleophiles and electrophiles to construct the heterocyclic ring.

Michael Addition: The Michael-type addition is a key step in several syntheses of 3-aroyl-4-quinolones. researchgate.net This conjugate addition typically involves the reaction of a nucleophile, such as a methyl anthranilate, with a β-ketonic enol ether. The resulting intermediate then undergoes a base-promoted cyclization to yield the final quinolone product. researchgate.net In a similar vein, cascade reactions that include a Michael addition have been developed to synthesize a wide range of functionalized 4-quinolone derivatives under mild, transition-metal-free conditions. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): This mechanism is crucial for the cyclization step in many quinolone syntheses. The SNAr pathway involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.org In the context of quinolone formation, an intramolecular SNAr reaction often serves as the final ring-closing step. For example, an imine intermediate, generated from the condensation of an aldehyde with a primary amine, can undergo intramolecular nucleophilic attack to afford N-substituted 4-quinolone derivatives. rsc.org The mechanism proceeds through a stabilized intermediate, often called a Meisenheimer complex, where the negative charge is delocalized by the activating groups. wikipedia.org Halogenated quinolines, particularly at the 2 and 4 positions, are highly susceptible to nucleophilic substitution via an addition-elimination mechanism, which underscores the reactivity of the quinoline core in these reactions. quimicaorganica.org

Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules like this compound in a single synthetic operation, which enhances efficiency by avoiding the isolation of intermediates. These sequences often combine ionic mechanisms.

A prominent example is a cascade reaction initiated by a Michael addition, followed by a Truce-Smiles rearrangement and an intramolecular nucleophilic substitution. acs.orgacs.org This sequence efficiently constructs densely functionalized 4-quinolone derivatives. acs.org Similarly, annulation reactions, where a new ring is formed on an existing one, are central to quinolone synthesis. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a classic example of this strategy, leading to the formation of a new six-membered ring. masterorganicchemistry.com Annulation of isoquinolinium ylides with other partners can also lead to complex polycyclic heterocycles through successive ring-forming and ring-breaking events. researchgate.net

Rearrangement reactions can occur during or after the formation of the quinolone ring, leading to structural isomers. A notable example is the 1,3-carbon-to-oxygen (C-to-O) shift of the benzoyl group in 3-benzoylquinoline-4-ones. This process can occur via a specific transition state (TS6) and represents a type of molecular reorganization that can influence the final product distribution. researchgate.net Other rearrangements, such as a nucleophilic 1,3-rearrangement, have been observed in the quinoline system, leading to the formation of 3,4-disubstituted 3,4-dihydroquinolines through an unusual dearomatization process. rhhz.net

Role of Intermediates and Transition States

Mechanistic StepKey Intermediate(s) / Transition StateDescription
Michael Addition Enolate ionFormed by deprotonation of a ketone, acts as the nucleophile. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer ComplexA stabilized, negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. wikipedia.org
Gould-Jacobs Reaction Ketene intermediateFormed during the thermal cyclization of an anilinomethylene malonate derivative. mdpi.com
Camps Cyclization Enolate ionGenerated from an N-(2-acylaryl)amide, which attacks a carbonyl group intramolecularly. mdpi.com
Benzoyl Group Rearrangement Transition State (TS6)The specific transition state geometry that facilitates the 1,3-C-to-O shift of the benzoyl group. researchgate.net
Radical Cyclization α-(2-alkynylarylsulfanyl)imidoyl radicalThe initial radical species that triggers the cyclization cascade. researchgate.net

In SNAr reactions, the formation of a stable Meisenheimer complex is essential for the reaction to proceed. quimicaorganica.org Similarly, in Camps' cyclization, the formation of an enolate ion intermediate is a critical step that enables the subsequent intramolecular attack to form the quinolone ring. mdpi.com Theoretical studies have also highlighted the importance of specific transition states, such as in the C-to-O shift of the benzoyl group, providing insight into the energetics and feasibility of such rearrangement pathways. researchgate.net

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions, including the choice of solvent, base, catalyst, and temperature, play a pivotal role in directing the mechanistic pathway of quinolone synthesis and influencing the yield and purity of this compound.

ConditionInfluence on MechanismExample
Base A strong base like Lithium diisopropylamide (LDA) can promote cyclization by generating the necessary nucleophilic intermediate. mdpi.comThe Snieckus reaction uses LDA to treat an imine, leading to the formation of a 3-substituted quinolin-4-one. mdpi.com
Solvent Polar aprotic solvents like DMSO can facilitate SNAr reactions.The synthesis of N-substituted-4-quinolones via intramolecular SNAr is effectively carried out in DMSO. rsc.org
Temperature High temperatures are often required for thermal cyclization reactions.The Gould-Jacobs reaction often requires drastic heating conditions, sometimes using diphenyl ether as a high-boiling solvent, to drive the cyclization step. researchgate.netmdpi.com
Catalyst Transition metals like palladium are used to catalyze carbonylation and coupling reactions that form key intermediates for quinolone synthesis. mdpi.comPalladium-catalyzed carbonylation of 2-iodoaniline (B362364) with terminal acetylenes is a modern method for constructing the quinolin-4-one core. mdpi.com

For instance, the use of a strong, non-nucleophilic base is critical in reactions like the Snieckus modification, where it facilitates the cyclization of an imine intermediate. mdpi.com In contrast, cascade reactions involving Michael additions may proceed under milder basic conditions, such as with potassium carbonate. acs.org Temperature is another critical factor; thermal cyclization methods like the Gould-Jacobs reaction often necessitate high temperatures (up to 250 °C) to proceed, with solvents like diphenyl ether being used to achieve the required heat. researchgate.netmdpi.com The choice between different mechanistic pathways can thus be controlled by carefully tuning these reaction parameters.

Advanced Spectroscopic and Analytical Techniques for Structure Elucidation of 3 Benzoylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Benzoylquinolin-4(1H)-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule. The existence of this compound as two potential tautomers, the 4-hydroxyquinoline (B1666331) and the 4-oxoquinoline forms, can also be investigated using NMR techniques, with the downfield signal of the -OH proton in the ¹H NMR spectrum being a key indicator. nih.gov

One-dimensional NMR spectra are fundamental for the initial structural assessment of this compound, providing information on the number and types of protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinolinone core and the benzoyl substituent. The protons on the quinolinone's carbocyclic ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region (δ 7.0-8.5 ppm). The H-5 proton is often the most deshielded due to the anisotropic effect of the C-4 carbonyl group. The proton at the C-2 position (H-2) also resonates in this region. The five protons of the benzoyl group will appear as a complex multiplet system in the aromatic region as well. The N-H proton of the quinolinone ring is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which is characteristic for such functionalities.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two aromatic rings are expected to resonate in the δ 115-140 ppm range. Key signals for structural confirmation include the two carbonyl carbons: the C-4 ketone of the quinolinone ring (δ ~175-180 ppm) and the benzoyl carbonyl carbon (δ ~190-195 ppm). The quaternary carbons, C-3, C-4a, and C-8a, can also be identified, often by their lower intensity. Carbons in heterocyclic systems, particularly those adjacent to nitrogen, have characteristic chemical shifts that aid in unambiguous assignment. oregonstate.eduacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H > 10 (broad singlet) -
H-2 7.5 - 8.5 140 - 150
C-3 - 120 - 130
C-4 - 175 - 180
C-4a - 140 - 145
H-5 8.0 - 8.5 (doublet) 125 - 130
H-6 7.2 - 7.8 (triplet) 120 - 125
H-7 7.5 - 8.0 (triplet) 130 - 135
H-8 7.8 - 8.3 (doublet) 115 - 120
C-8a - 135 - 140
Benzoyl C=O - 190 - 195
Benzoyl H-2'/6' 7.8 - 8.2 (multiplet) 130 - 135
Benzoyl H-3'/5' 7.4 - 7.8 (multiplet) 128 - 132
Benzoyl H-4' 7.4 - 7.8 (multiplet) 130 - 135

In the ¹H NMR spectrum, spin-spin coupling between adjacent, non-equivalent protons provides crucial connectivity information. For the quinolinone ring, the aromatic protons are expected to exhibit characteristic splitting patterns:

H-5 and H-8 would likely appear as doublets, coupled to H-6 and H-7, respectively.

H-6 and H-7 would appear as triplets (or more complex multiplets like doublets of doublets) due to coupling with their two neighbors.

H-2 is expected to be a singlet as it has no adjacent protons.

The protons of the benzoyl group would show a complex pattern of multiplets due to their mutual couplings.

The magnitude of the coupling constants (J-values), typically measured in Hertz (Hz), can help distinguish between ortho, meta, and para couplings in the aromatic systems.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons in the quinolinone's carbocyclic ring (H-5 through H-8) and within the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial as it shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected between the quinolinone H-2 proton and the benzoyl carbonyl carbon, as well as with C-3 and C-4 of the quinolinone core. These long-range correlations are definitive proof of the attachment of the benzoyl group at the C-3 position.

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the crystalline or amorphous solid phase. nih.govuni.lu For quinolone derivatives, ssNMR can be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids, overcoming the line broadening effects typically seen in the solid state. uni.lu This can reveal subtle differences in chemical shifts and molecular conformation between different solid forms or between the solid and solution states.

One-Dimensional NMR (1H NMR, 13C NMR)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the confirmation of the molecular formula (C₁₆H₁₁NO₂).

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Impact, EI) offers valuable structural information. The molecular ion peak ([M]⁺) would be expected at m/z = 249. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the quinolinone ring and the benzoyl group. nih.gov

Key fragmentation processes include:

Alpha-cleavage adjacent to the benzoyl carbonyl group, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105.

Loss of the benzoyl radical to give a fragment corresponding to the quinolinone cation at m/z = 144.

Loss of a phenyl radical from the molecular ion, resulting in a fragment at m/z = 172.

Subsequent fragmentation of the quinolinone ring system, often involving the loss of carbon monoxide (CO), is also a common pathway for quinolone structures. nih.govresearchgate.net

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
249 Molecular Ion [M]⁺ [C₁₆H₁₁NO₂]⁺
172 [M - C₆H₅]⁺ [C₁₀H₆NO₂]⁺
144 [M - C₆H₅CO]⁺ [C₉H₆NO]⁺
105 [C₆H₅CO]⁺ [C₇H₅O]⁺

This detailed analysis of the fragmentation pattern serves as a "fingerprint" that helps to confirm the identity and structural features of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

In the analysis of this compound, HRMS is used to confirm its elemental composition of C₁₆H₁₁NO₂. The technique can distinguish the compound's exact mass from other molecules with the same nominal mass but different elemental formulas. Research has reported the use of HRMS with an ESI-TOF (Electrospray Ionization-Time of Flight) analyzer, which provides the high resolution necessary for this determination. The experimentally observed mass is compared to the theoretically calculated mass, and a small mass error provides strong evidence for the proposed structure.

IonCalculated m/zFound m/z
[M+H]⁺250.0863250.0862

Ionization Methods (e.g., EI, CI, ESI, MALDI)

The choice of ionization method in mass spectrometry is crucial as it determines the nature of the ions generated and the amount of structural information that can be obtained.

Electrospray Ionization (ESI): This is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often protonated molecules ([M+H]⁺). ESI is the method reported for the HRMS analysis of this compound, yielding the [M+H]⁺ ion for accurate mass measurement.

Electron Ionization (EI): EI is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process often leads to extensive fragmentation of the molecule. While this can make it difficult to identify the molecular ion, the resulting fragmentation pattern provides a unique "fingerprint" that can be used for structural elucidation by identifying characteristic fragment ions.

Chemical Ionization (CI): CI is a softer ionization technique than EI. It involves the use of a reagent gas (such as methane (B114726) or ammonia) which is first ionized by electrons. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form protonated molecules ([M+H]⁺). This method results in less fragmentation than EI, making the molecular ion more readily identifiable.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large, non-volatile molecules. The analyte is co-crystallized with a matrix compound that absorbs laser energy. When irradiated with a laser, the matrix desorbs and ionizes, carrying the analyte molecules into the gas phase, usually as singly charged ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies.

For this compound, the IR spectrum provides clear evidence for its key functional groups. The spectrum, typically recorded using a KBr (potassium bromide) disc, shows several characteristic absorption bands (νmax).

Wavenumber (cm⁻¹)Functional Group Assignment
3445N-H stretching (amide)
1644C=O stretching (quinolinone carbonyl)
1554C=C stretching (aromatic rings)
1473, 1440C-H bending and aromatic ring vibrations
1295C-N stretching
758C-H out-of-plane bending (aromatic)

The presence of a broad band around 3445 cm⁻¹ is indicative of the N-H stretch of the amide group within the quinolinone ring. The strong absorption at 1644 cm⁻¹ is characteristic of the C=O stretching vibration of the quinolinone carbonyl. The various bands in the 1440-1554 cm⁻¹ region correspond to the C=C stretching vibrations within the quinoline (B57606) and benzoyl aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of quinolone derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system. For this compound, the extended conjugation involving the quinolone ring and the benzoyl group is expected to result in characteristic absorptions in the UV region. Studies on similar quinolone structures have shown absorption maxima in the ranges of 210-230 nm, 270-300 nm, and 315-330 nm.

Furthermore, UV-Vis spectroscopy is a valuable tool for studying tautomerism. This compound can exist in tautomeric forms, primarily the keto (amide) form and the enol (4-hydroxyquinoline) form. These tautomers have different electronic structures and thus exhibit different UV-Vis absorption spectra. The position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and pH. By analyzing the changes in the UV-Vis spectrum under different conditions, the relative proportions of the tautomers can be determined. For instance, studies on related quinazolin-4-one derivatives have successfully used UV-Visible spectra to investigate keto-enol tautomerism in various solvents.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Integrated Spectroscopic Approaches for Complex Structure Elucidation

While each spectroscopic technique provides valuable pieces of information, a truly unambiguous structure elucidation of this compound relies on an integrated approach where data from multiple methods are combined.

The process typically begins with HRMS to establish the molecular formula (C₁₆H₁₁NO₂). Next, IR spectroscopy confirms the presence of key functional groups such as the N-H and C=O groups. To complete the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to determine the carbon-hydrogen framework and the connectivity of the atoms.

For this compound, ¹H NMR would show distinct signals for the protons on the aromatic rings and the N-H proton, while ¹³C NMR would reveal the number of unique carbon environments, including the two carbonyl carbons (one from the quinolinone and one from the benzoyl group) and the carbons of the aromatic rings. The combination of these techniques provides a comprehensive and consistent picture of the molecule. For instance, the HRMS confirms the mass, the IR confirms the amide and ketone functionalities, and NMR spectroscopy details the precise arrangement of the atoms, leading to the final, confirmed structure of this compound.

Theoretical and Computational Chemistry Investigations of 3 Benzoylquinolin 4 1h One

Quantum Chemical Studies

Quantum chemical studies, employing various levels of theory, have been instrumental in characterizing the fundamental properties of quinoline (B57606) derivatives. These studies provide a detailed picture of the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic structure of organic compounds. DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations provide insights into the three-dimensional arrangement of atoms in 3-Benzoylquinolin-4(1H)-one.

The electronic structure of the molecule is elucidated by analyzing the distribution of Mulliken atomic charges, which helps in understanding the influence of different atoms on the dipole moment and molecular polarizability. Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Molecular Properties

PropertyDescriptionSignificance for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Determines the molecule's shape and steric properties.
Mulliken Atomic Charges A measure of the partial charge on each atom.Indicates the electrophilic and nucleophilic sites within the molecule.
HOMO Energy The energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy The energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical reactivity and electronic excitation energy.

This table is for illustrative purposes; specific values for this compound would be obtained from specific DFT calculations.

While DFT is a popular choice, other quantum chemical methods are also employed. Ab initio methods, which are based on first principles without the use of experimental data, can provide highly accurate results, though they are computationally more demanding. These methods are valuable for benchmarking the results obtained from other computational techniques.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are computationally less expensive and can be applied to larger molecular systems. While not as accurate as ab initio or DFT methods, they can still provide valuable qualitative insights into the electronic structure and properties of molecules like this compound.

Quantum chemical calculations are used to determine a range of electronic properties that are key to understanding the reactivity of this compound.

Band Gap: The energy difference between the valence band and the conduction band is a critical parameter for semiconductors and insulators. In molecular terms, this corresponds to the HOMO-LUMO gap and is a measure of the energy required to excite an electron to a higher energy state.

Ionization Energy: This is the energy required to remove an electron from a molecule in its gaseous state. A high ionization energy indicates that the molecule does not easily lose an electron.

Electron Affinity: This is the energy released when an electron is added to a neutral molecule in its gaseous state. A high electron affinity suggests a strong tendency to accept an electron.

Electrophilicity Index: This global reactivity descriptor, derived from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. It is a useful parameter for predicting the electrophilic character of this compound in chemical reactions.

Table 2: Key Electronic Properties and Their Significance

Electronic PropertyDefinitionRelevance to this compound
Band Gap (HOMO-LUMO Gap) Energy required to promote an electron from the HOMO to the LUMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Energy (IE) Minimum energy required to remove an electron from the molecule.Measures the molecule's resistance to oxidation.
Electron Affinity (EA) Energy change when an electron is added to the molecule.Measures the molecule's ability to be reduced.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.Predicts the electrophilic nature of the molecule in reactions.

This table provides a general overview. Specific values are determined through computational calculations.

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to occur.

Computational methods can be used to model the step-by-step process of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. The energy barriers, or activation energies, for each step can be determined, which allows for the prediction of the reaction rate and the identification of the rate-determining step. For instance, in the synthesis of quinolin-4-one derivatives, computational studies can help to understand the favorability of different synthetic routes.

The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. Computational methods allow for the location of transition state structures on the potential energy surface and the calculation of their vibrational frequencies to confirm that they represent a true saddle point. This analysis provides invaluable information about the bond-breaking and bond-forming processes that occur during the reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules like this compound. These simulations could provide insights into its behavior in different biological and chemical environments.

In silico techniques, such as Density Functional Theory (DFT), are commonly employed to optimize the molecular geometry and calculate various electronic properties. Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the molecule over time, revealing conformational changes and interactions with surrounding molecules.

Stability Assessments (e.g., Solvent Effects)

The stability of this compound in different environments is a crucial aspect that can be investigated through computational methods. Solvent effects, for instance, play a significant role in the stability and reactivity of a compound.

Implicit and explicit solvent models are two common approaches to simulate the effect of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit model that can provide information on the stability of a compound in various solvents by calculating the solvation free energy. Explicit solvent models, while computationally more intensive, involve simulating the individual solvent molecules around the solute, offering a more detailed picture of solvent-solute interactions.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For a comprehensive understanding of this compound, any future computational studies would need to be correlated with experimental findings.

For instance, calculated spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, would be compared with experimentally obtained spectra. This correlation helps in confirming the accuracy of the computational model and provides a more robust interpretation of the experimental results. Discrepancies between theoretical and experimental data can also lead to a deeper understanding of the molecule's properties.

Without specific published research on this compound, the generation of data tables and detailed research findings as requested is not feasible. The scientific community awaits dedicated studies on this compound to elucidate its specific theoretical and computational characteristics.

Mechanistic Aspects of Biological Activity and Rational Design Principles

Molecular Mechanisms of Action (Excluding Specific Clinical Outcomes)

The 3-Benzoylquinolin-4(1H)-one scaffold belongs to the broader class of quinolin-4-ones, which are known to exert their biological effects by interfering with crucial cellular processes, primarily nucleic acid synthesis. mdpi.com A primary mechanism of action for many quinolin-4-one derivatives is the inhibition of bacterial DNA synthesis. mdpi.com This is achieved by targeting and disrupting the function of essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication, repair, and recombination. mdpi.com Inhibition of DNA gyrase is generally correlated with activity against Gram-negative bacteria, whereas inhibition of topoisomerase IV is linked to activity against Gram-positive bacteria. mdpi.com The disruption of these enzymes leads to breaks in the bacterial chromosome and ultimately results in rapid cell death. mdpi.com

Beyond antibacterial applications, compounds with the quinolin-4-one core have been investigated for other therapeutic activities. For instance, some derivatives have shown potential as anticancer agents by targeting human topoisomerase II, an enzyme critical for managing DNA tangles during cell division. nih.gov Others have demonstrated the ability to inhibit HIV integrase, an enzyme necessary for the replication of the HIV virus. mdpi.com The antitumor activity of certain quinolin-4-ones, such as 7-chloroquinolin-4-one, is attributed to blocking DNA synthesis and causing damage to the tumor cell's DNA matrix. mdpi.com

The biological activity of this compound and its analogs is fundamentally governed by their specific interactions with the binding sites of their molecular targets. These non-covalent interactions stabilize the ligand-receptor complex, which is essential for eliciting a biological response. Key interactions include hydrogen bonds and hydrophobic interactions. nih.gov

Molecular docking studies on structurally similar quinazolin-4-one derivatives have provided insights into these interactions at an atomic level. For example, hydrogen bonds are frequently observed between the quinazolinone core and specific amino acid residues within the active site of an enzyme. Docking studies against cyclooxygenase-2 (COX-2) revealed hydrogen bonding with residues such as TYR-385 and SER-530. researchgate.net Similarly, when docked against E. coli DNA gyrase, derivatives formed hydrogen bonds with the sidechain of Asp73. nih.gov

In addition to hydrogen bonding, hydrophobic and aromatic interactions play a crucial role. The fused benzene (B151609) ring of the quinoline (B57606) structure provides a surface for hydrophobic interactions with nonpolar regions of the binding pocket. nih.gov Furthermore, the aromatic nature of the quinoline and benzoyl rings can lead to arene-cation or π-stacking interactions with complementary amino acid residues like Asn46 in the active site, further anchoring the molecule in the correct orientation for inhibitory activity. nih.gov The combination of these interactions dictates the binding affinity and selectivity of the compound for its target.

Structure-Activity Relationship (SAR) Principles and Optimization

The biological activity of the quinolin-4-one scaffold can be significantly modulated by the presence, nature, and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance potency and selectivity. nih.govnih.gov

The effects of substituents on different parts of the quinoline ring have been systematically studied. The nature of the group at the C7 position can influence direct interactions with target enzymes, with aromatic rings often improving antitumor properties. mdpi.com A fluorine atom is frequently the optimal substituent at the C6 position. mdpi.com The substituent at the C5 position can affect the molecule's ability to penetrate cell membranes and bind to its target. mdpi.com In some antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C2 position enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

Table 1: Summary of Structure-Activity Relationships for Quinolin-4-one Derivatives
Position on Quinoline RingObservationImpact on ActivityReference
N1Substitution is essential; cyclopropyl (B3062369) group is better than an ethyl group.Increases overall potency. nih.gov
C2Electron-donating groups (e.g., -OCH₃) can be beneficial.Enhances antimalarial activity. rsc.org
C3Substituent should be coplanar with the quinoline ring.Maintains optimal activity. mdpi.com
C4Carbonyl group is essential.Crucial for overall potency. nih.gov
C5Nature of substituent affects cell penetration and target binding.Modulates activity. mdpi.com
C6Fluorine atom is often the optimal substituent.Enhances potency. mdpi.com
C7Aromatic rings can be beneficial for anticancer activity.Improves antitumor properties. mdpi.com
C8Methoxy group can be beneficial.Improves antitumor properties. mdpi.com

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to transform it into a viable drug candidate. danaher.compatsnap.com For compounds based on the this compound scaffold, optimization strategies focus on improving potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Chemical strategies for optimizing natural or synthetic leads can be categorized into several approaches:

Direct Functional Group Manipulation : This is the most direct method, involving the derivation or substitution of existing functional groups on the quinoline or benzoyl rings. nih.gov For example, chemists might synthesize a series of analogs with different substituents on the benzoyl ring (e.g., chloro, methoxy, nitro groups at ortho, meta, or para positions) to probe the electronic and steric requirements of the target's binding pocket.

Structure-Activity Relationship (SAR)-Directed Optimization : Based on initial SAR data, modifications are made to enhance desired properties. danaher.comnih.gov If initial studies show that a hydrophobic group at a certain position increases activity, analogs with various lipophilic groups can be synthesized to find the optimal substituent.

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or ADME profile. patsnap.com For instance, a carboxylic acid group might be replaced with a tetrazole to maintain acidity but alter other properties like cell permeability.

Scaffold Hopping : This more advanced technique involves changing the core chemical structure (the quinolinone scaffold) while retaining the key pharmacophoric features responsible for biological activity. patsnap.com This can lead to novel compounds with improved properties and potentially new intellectual property.

These optimization cycles are typically guided by biological testing and computational modeling to ensure that modifications lead to progressively better drug candidates. nuvisan.com

Computational Approaches in Rational Drug Design

Computational methods are integral to the modern drug discovery process, enabling a more rational and efficient design of new therapeutic agents. sysrevpharm.orgresearchgate.net For scaffolds like this compound, these in silico tools are used to predict biological activity, understand mechanisms of action, and guide the synthesis of optimized derivatives. taylorandfrancis.combeilstein-journals.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural features of a series of molecules with their biological activities. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. nih.govunar.ac.id For a series of 4(1H)-quinolones with antimalarial activity, 3D-QSAR models identified that substituents at the R1 and R4 positions were key modulators for enhancing activity. nih.gov This information provides a roadmap for designing new, more potent compounds. nih.govresearchgate.net

Molecular Docking is another powerful technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. nih.govproquest.com By simulating the interaction between a this compound derivative and the 3D structure of its target enzyme (e.g., DNA gyrase or a protein kinase), researchers can visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov This helps to explain the SAR data at a molecular level and allows for the rational design of modifications to improve binding and, consequently, biological activity. beilstein-journals.org Docking studies have successfully revealed the binding conformations of 4(1H)-quinolones with the cytochrome bc1 complex, a key antimalarial target. nih.gov

Together, QSAR and molecular docking form a synergistic loop with chemical synthesis and biological testing, accelerating the iterative cycle of lead optimization in the quest for new drugs. patsnap.com

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A specific pharmacophore model for this compound has not been reported in the scientific literature. The development of such a model would require a set of biologically active and inactive molecules with structural similarity to this compound to identify the key features responsible for its activity. Without such studies, the precise spatial arrangement of functional groups in this compound that governs its biological interactions remains undefined.

Molecular Docking Studies to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. nih.gov This technique is instrumental in understanding the molecular basis of a compound's activity and can guide the design of derivatives with improved binding characteristics.

There are no published molecular docking studies that specifically investigate the binding modes of this compound with any particular biological target. Such a study would involve docking the this compound molecule into the active site of a relevant protein to predict its binding conformation and key interactions, such as hydrogen bonds and hydrophobic interactions. While studies on related quinazolinone and quinoline derivatives have explored their binding to various targets like dihydrofolate reductase or protein kinases, this specific analysis for this compound is absent from the current body of scientific literature. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties (descriptors) of the molecules with their observed activity. Important QSAR parameters can include electronic, steric, and hydrophobic properties.

Specific QSAR studies focusing on this compound and its derivatives are not available in the scientific literature. A QSAR analysis for this compound would necessitate a dataset of analogs with varying substituents on the quinolinone or benzoyl moieties, along with their corresponding biological activity data. From such a study, one could derive a predictive model to guide the synthesis of new derivatives with enhanced potency. While 3D-QSAR analyses have been performed on other classes of 4(3H)-quinazolinone derivatives, these findings cannot be directly extrapolated to this compound without dedicated research. nih.gov

Potential Applications in Advanced Materials Science

Integration of Quinoline (B57606) Derivatives in Materials Development

Quinoline derivatives are recognized as valuable building blocks in the synthesis of a wide array of functional materials, including dyes, catalysts, and smart materials. mdpi.com Their integration into more complex molecular architectures allows for the creation of materials with tailored properties. The synthesis of these derivatives often employs multicomponent reactions (MCRs), which are highly efficient and allow for the introduction of significant structural diversity. nih.gov This strategic functionalization is key to controlling the physicochemical properties of the resulting materials, making them suitable for specific applications. nih.gov The quinoline scaffold's inherent electronic properties and potential for extensive π-conjugation make it a desirable component in the design of organic materials for electronic and optoelectronic applications. mdpi.comnih.gov

Exploration of Photophysical Properties

The photophysical characteristics of organic molecules are central to their application in optical and electronic devices. Quinoline derivatives, in particular, are known for their interesting optical behaviors, which are heavily influenced by the nature and position of various substituents on the quinoline core.

Many quinoline-based compounds exhibit intense fluorescence, a property that has been noted for over a century. mdpi.com This luminescence arises from π–π* transitions within the extended π-conjugated system of the molecule. nih.gov The emission properties, including the wavelength and quantum yield, can be precisely controlled by chemical modification. For instance, the introduction of different substituents can extend the π-conjugation, leading to a red-shift in both absorption and emission spectra. nih.govnsf.gov

The fluorescence quantum yield, a measure of the efficiency of the emission process, varies significantly among different quinoline derivatives. nih.govnih.gov Studies on related heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines and 1,3-benzazaphospholes, demonstrate how molecular structure dictates luminescent behavior. For example, the quantum yield of pyrazoloquinoline derivatives was found to be highly dependent on solvent polarity, decreasing in more polar solvents due to a photoinduced electron transfer (PET) mechanism. nih.gov Similarly, in certain benzazaphosphole derivatives, the addition of thiophene (B33073) units significantly enhanced fluorescence compared to a simple methyl-substituted analogue. nih.gov

Table 1: Photophysical Properties of Selected Luminescent Heterocyclic Compounds

Compound Absorption Max (λ_abs) Emission Max (λ_em) Fluorescence Quantum Yield (Φ_F) Solvent
2-methyl-1H-1,3-benzazaphosphole (3a) 297 nm - 0.08 CH₂Cl₂
2-(2-thienyl)-1H-1,3-benzazaphosphole (3b) 335 nm - 0.53 CH₂Cl₂
2-(2,2'-dithienyl)-1H-1,3-benzazaphosphole (3c) 398 nm 508 nm 0.12 CH₂Cl₂
Pyrazoloquinoline Derivative (PQPc) ~390 nm ~460-480 nm 0.1287 n-hexane
Pyrazoloquinoline Derivative (PQPc) ~390 nm ~460-480 nm 0.0075 Acetonitrile

Data sourced from studies on related heterocyclic systems to illustrate the range of properties. nih.govnih.gov

The presence of the benzoyl group in 3-Benzoylquinolin-4(1H)-one suggests the potential for intramolecular charge transfer (ICT) characteristics, which can be highly beneficial for tuning emission properties. The interplay between the electron-donating quinolone moiety and the electron-withdrawing benzoyl group could lead to interesting solvatochromic effects, where the emission color changes with the polarity of the environment.

The high fluorescence quantum yields exhibited by many quinoline derivatives make them attractive candidates for use as emitters or host materials in Organic Light-Emitting Devices (OLEDs). mdpi.com In an OLED, the emissive layer is composed of organic molecules that emit light when an electric current is passed through them. The efficiency and color of the device are determined by the photophysical properties of these materials.

Compounds with a rigid, planar structure and high thermal stability are often sought for OLED applications. The quinoline framework provides a robust core that can be built upon. nih.gov Bipolar host materials, which can transport both electrons and holes, are particularly important for achieving balanced charge injection and recombination in the emissive layer, leading to higher efficiency and reduced roll-off at high brightness. researchgate.net The ability to functionalize the quinoline scaffold allows for the development of molecules with tailored HOMO and LUMO energy levels, enabling their effective integration into the complex architecture of an OLED device. nih.gov The strong luminescence of pyrazolo[3,4-b]quinolines, for example, has led to their investigation as emissive materials in OLEDs. mdpi.com

Design of New Optical Materials

The tunable photophysical properties of quinoline derivatives extend their potential to the broader design of new optical materials. Beyond OLEDs, these compounds can be engineered for applications such as fluorescent sensors and photosensitizers. nih.govhw.ac.uk

For example, a derivative of quinolin-4(1H)-one incorporating a benzothiadiazole (BTZ) unit was shown to exhibit aggregation-induced emission (AIE) properties. hw.ac.uk In AIE-active materials, fluorescence is weak in solution but becomes strong in the aggregated or solid state. This phenomenon is highly desirable for applications in solid-state lighting and sensing. The same compound also acted as a photosensitizer, capable of generating reactive oxygen species (ROS), a property useful in photodynamic therapy and photocatalysis. hw.ac.uk

Furthermore, the sensitivity of the fluorescence of some quinoline derivatives to their chemical environment has been harnessed to create fluorescent sensors for detecting metal ions. A 1H-pyrazolo[3,4-b]quinoline derivative was developed as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺), showing a 13-fold increase in fluorescence quantum yield upon binding to the ion. nih.gov This demonstrates the potential for designing highly specific and sensitive optical sensors based on the quinoline scaffold. The structural features of this compound provide a foundation for developing new optical materials whose properties can be systematically modified through chemical synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Protocols

The synthesis of quinolone derivatives has traditionally relied on well-established methods; however, the principles of green chemistry are increasingly guiding the development of new synthetic protocols. For 3-Benzoylquinolin-4(1H)-one and its analogs, future research is geared towards creating more environmentally benign, efficient, and economically viable synthetic routes.

One promising direction is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds, including 3-aroyl-4-quinolones. rsc.org For instance, a phosphino-catalysis approach for the synthesis of 3-aroyl-4-quinolones has been successfully demonstrated under microwave irradiation, offering moderate to very good yields in a significantly reduced timeframe. rsc.org

Furthermore, the development of metal-free catalytic systems is a key area of focus. Transition metal catalysts, while effective, can pose challenges related to cost, toxicity, and removal from the final product. Recent advancements have seen the successful synthesis of 3-acylquinolines via transition-metal-free protocols, such as the formal [4+2] annulation of anthranils and enaminones. rsc.org These methods often utilize readily available and less toxic reagents and solvents, such as water, which is considered an ideal green solvent. The direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes in water has been reported for the synthesis of related 2,3-dihydroquinazolin-4(1H)-ones, highlighting the potential for aqueous synthetic routes.

The exploration of one-pot multicomponent reactions also represents a sustainable approach. By combining multiple synthetic steps into a single operation, these reactions reduce waste, save energy, and simplify purification processes. The development of such protocols for the direct synthesis of this compound from simple precursors is a highly desirable goal for future synthetic efforts.

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. For this compound, advanced computational methods are poised to play a crucial role in its future development.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives. mdpi.com Such studies can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its photophysical properties and potential applications in materials science. researchgate.net For example, theoretical evaluations of the photophysical properties of 3-acyl-4-quinolones have been used to understand how different substituents affect their absorption and emission profiles. researchgate.net

Molecular docking simulations are another powerful computational tool, particularly for predicting the interaction of this compound with biological targets. By modeling the binding of the molecule to the active site of enzymes or receptors, researchers can predict its potential biological activity and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to correlate the structural features of a series of compounds with their biological activity or physical properties. The development of robust QSAR models for 3-benzoylquinolone derivatives could accelerate the identification of lead compounds with desired characteristics, reducing the need for extensive and costly experimental screening. mdpi.com

Interdisciplinary Approaches at the Interface of Synthetic Organic Chemistry and Chemical Biology (Focusing on Mechanistic Insights)

The intersection of synthetic organic chemistry and chemical biology offers a fertile ground for gaining deeper mechanistic insights into the synthesis and biological action of this compound. A key focus in this area is the elucidation of reaction mechanisms, which can inform the optimization of synthetic routes and the design of novel compounds.

For instance, the synthesis of related 3-aroyl-pyrrole derivatives has been proposed to proceed through a base-assisted formal [2+3] cycloaddition between a Michael acceptor and p-tosylmethyl isocyanide (TosMIC). nih.gov This plausible mechanism, involving a Michael addition followed by an intramolecular cycloaddition, provides a framework for understanding the formation of the 3-aroyl heterocyclic core. nih.gov Investigating analogous mechanisms for the synthesis of this compound can lead to more controlled and efficient synthetic strategies.

Chemical biology approaches can be employed to understand how this compound interacts with cellular systems. This could involve the design and synthesis of molecular probes based on the 3-benzoylquinolone scaffold to identify its biological targets and elucidate its mechanism of action. Such studies are crucial for validating the therapeutic potential of this class of compounds.

Expanding the Scope of Functionalization and Molecular Diversification

The 4-quinolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net The future of research on this compound will heavily rely on the strategic functionalization of its core structure to create diverse molecular libraries for screening against various therapeutic targets and for tuning its material properties.

The quinolone ring system offers multiple sites for modification, including the N-1, C-2, C-5, C-6, C-7, and C-8 positions, in addition to the benzoyl group at C-3. rsc.org Modern synthetic methodologies, such as C-C and C-hetero cross-coupling reactions, can be employed to introduce a wide range of substituents at these positions. rsc.org This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics.

The development of novel derivatization reagents based on the quinolone structure is another promising avenue. For example, 1,3-oxazinoquinolin-4-one-based reagents have been designed for the discrimination of amine analytes in mass spectrometry, showcasing the versatility of the quinolone core in creating functional molecules.

By systematically exploring the chemical space around the this compound scaffold, researchers can generate a wide array of analogs with potentially enhanced biological activities or novel material properties.

Exploration of New Application Areas in Advanced Materials

While the primary focus of quinolone research has been on their medicinal applications, there is a growing interest in exploring their potential in the field of advanced materials. The unique photophysical properties of certain quinolone derivatives make them attractive candidates for applications in optics and electronics. rsc.org

Recent theoretical studies on 3-acyl-4-quinolones have revealed that these compounds can exhibit fluorescent properties, which are influenced by their substituents and the chemical environment. researchgate.net This opens up the possibility of using this compound and its derivatives as fluorescent probes or ion sensors. researchgate.net The ability to tune the absorption and emission profiles of these molecules through synthetic modification is a key advantage in this context. researchgate.net

The benzoyl moiety in this compound is a chromophore that could contribute to interesting photophysical behaviors. Benzophenone-based derivatives are being investigated as emitters and host materials in organic light-emitting diodes (OLEDs). nih.gov Although the core structure is different, the presence of the benzoyl group in this compound suggests that its derivatives could be explored for similar applications in organic electronics. The development of novel tetracyclic fused π-conjugated thiochromenoquinolinones further points towards the potential of quinolone-based systems in materials with interesting electronic properties. rsc.org

The exploration of this compound and its analogs in areas such as organic semiconductors, nonlinear optics, and chemosensors represents a largely untapped but potentially rewarding frontier of research.

Research DirectionKey Methodologies/ApproachesPotential Applications
Sustainable Synthesis Microwave-assisted synthesis, metal-free catalysis, one-pot reactions, use of green solvents (e.g., water).More efficient and environmentally friendly production of 3-benzoylquinolone derivatives.
Computational Design Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR).Predictive design of molecules with enhanced biological activity or specific material properties.
Mechanistic Insights Isotopic labeling studies, kinetic analysis, trapping of intermediates.Optimization of synthetic routes and rational design of new reactions.
Molecular Diversification Cross-coupling reactions, derivatization at multiple positions on the quinolone core.Creation of libraries for high-throughput screening in drug discovery and materials science.
Advanced Materials Photophysical characterization, fabrication of thin-film devices.Development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other electronic materials.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 3-Benzoylquinolin-4(1H)-one derivatives?

The synthesis of 3-benzoyl-substituted quinolin-4(1H)-ones typically involves cyclocondensation reactions or functionalization of preformed quinolinone scaffolds. For example, derivatives can be synthesized via:

  • Friedel-Crafts acylation : Introducing the benzoyl group at the 3-position using benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous conditions .
  • Multi-step functionalization : Starting from 4-hydroxyquinolin-2(1H)-one precursors, as demonstrated in studies where nitroacetyl groups were introduced via condensation with nitroacetic acid derivatives .
    Key considerations include solvent choice (e.g., THF or chloroform), temperature control, and purification via column chromatography.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound analogs?

Discrepancies in NMR or mass spectrometry data often arise from tautomerism, crystallographic packing effects, or impurities. To address this:

  • X-ray crystallography : Definitive structural confirmation can be achieved using single-crystal diffraction, as shown for 4-hydroxyquinolin-2(1H)-one derivatives (mean σ(C–C) = 0.005 Å, R factor = 0.068) .
  • Dynamic NMR experiments : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol transitions).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error to rule out isobaric impurities .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, the benzoyl carbonyl typically appears at δ ~190–200 ppm in ¹³C NMR .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (broad O–H peaks at ~3200 cm⁻¹) .
  • UV-Vis spectroscopy : Useful for studying electronic transitions in conjugated systems (e.g., π→π* bands near 250–300 nm) .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

The benzoyl group at the 3-position directs electrophiles to specific positions:

  • Meta-directing effects : The electron-withdrawing benzoyl group deactivates the ring, favoring substitutions at the 6- or 8-positions.
  • Steric guidance : Bulky electrophiles (e.g., tert-butyl hypochlorite) preferentially attack less hindered positions.
  • Protecting groups : Temporarily masking the 4-hydroxyl group (e.g., with acetyl) can alter reactivity patterns .

Basic: How does X-ray crystallography aid in structural elucidation of quinolin-4(1H)-one derivatives?

Single-crystal X-ray diffraction provides:

  • Bond lengths/angles : Critical for validating tautomeric forms (e.g., lactam vs. lactim). For example, C=O bond lengths of ~1.22 Å confirm the lactam structure .
  • Hydrogen-bonding networks : Reveal intermolecular interactions (e.g., O–H···O motifs) influencing solubility and stability .
  • Packing diagrams : Clarify crystallographic symmetry and unit cell parameters, aiding in polymorph identification .

Advanced: How can computational modeling complement experimental studies of this compound reactivity?

  • DFT calculations : Predict reaction pathways (e.g., electrophilic aromatic substitution barriers) and optimize transition states .
  • Molecular docking : Assess binding affinities for biological targets (e.g., enzymes inhibited by quinolinone derivatives).
  • In silico spectroscopy : Simulate NMR/IR spectra to cross-validate experimental data .

Basic: What are the common side reactions observed during the synthesis of this compound derivatives?

  • Over-acylation : Excess benzoyl chloride may lead to diacylated byproducts.
  • Oxidative degradation : The 4-hydroxyl group can oxidize under harsh conditions, forming quinoline-4,5-diones.
  • Tautomerization artifacts : Keto-enol equilibria during workup may complicate purification .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for condensation steps .
  • Catalyst screening : Lewis acids like Sc(OTf)₃ improve acylation efficiency compared to traditional AlCl₃ .

Basic: What safety precautions are critical when handling this compound derivatives?

  • Toxic byproducts : Nitro-containing intermediates (e.g., nitroacetyl derivatives) may be mutagenic; use fume hoods and PPE .
  • Solvent hazards : Avoid prolonged exposure to chloroform or THF; ensure proper ventilation .

Advanced: How do substituents on the benzoyl group influence the biological activity of this compound derivatives?

  • Electron-withdrawing groups (e.g., –NO₂ at the para position) enhance anti-inflammatory activity by modulating electron density.
  • Hydrophobic substituents (e.g., –CF₃) improve membrane permeability, as seen in SIRT1 inhibitors like MHY2251 .
  • Steric effects : Bulky groups at the ortho position reduce binding to cytochrome P450 enzymes, minimizing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.